(S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-OL
Overview
Description
The interest in compounds similar to "(S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-OL" lies in their complex structure and potential for diverse chemical reactions and biological activities. These compounds often serve as key intermediates in the synthesis of biologically active molecules and have unique chemical and physical properties due to their structural features.
Synthesis Analysis
Compounds related to "(S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-OL" can be synthesized through various organic reactions, including halogenation, alkylation, and the use of transition-metal catalysis for creating carbon-carbon bonds. For example, the synthesis of related compounds often involves stepwise reactions starting from readily available precursors, employing conditions tailored to protect functional groups and control stereochemistry (Mourelle-Insua et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds like "(S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-OL" can be elucidated using spectroscopic techniques such as NMR and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the stereochemistry, which are crucial for understanding the compound's reactivity and properties. The crystal structure and Hirshfeld surface analysis of structurally related compounds have been reported, offering a glimpse into the intermolecular interactions that define their solid-state arrangement (Wappelhorst et al., 2023).
Scientific Research Applications
Natural Product Derivatives and Antimicrobial Agents
Synthesis and Bioevaluation against Root Knot Nematode
A study by Kumari et al. (2014) focused on the synthesis of derivatives from substituted benzaldehyde and 4-hydroxy acetophenone, leading to compounds evaluated for nematicidal activity against root knot nematode (Meloidogyne javanica). Their research highlights the potential of such compounds, including those related to "(S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-OL," in developing treatments for agricultural pests (Kumari, Singh, & Walia, 2014).
Antimicrobial Activity of Substituted Phenyl Azetidines
Another study conducted by Doraswamy and Ramana (2013) involved the synthesis of substituted phenyl azetidines, demonstrating the antimicrobial potential of these compounds. This research indicates that derivatives related to the target molecule could serve as bases for new antimicrobial agents (Doraswamy & Ramana, 2013).
Chemical Synthesis and Characterization
Synthesis of Morpholine Derivatives
Tan Bin (2011) reported on the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from a related bromophenyl compound, showcasing the compound's relevance in the development of novel synthetic pathways and its potential applications in chemical synthesis (Tan Bin, 2011).
Characterization of Novel Hsp90 Inhibitors
Jia et al. (2014) described the optimization of a novel Hsp90 inhibitor starting from a compound structurally related to the target molecule. Their findings contribute to the understanding of structure-activity relationships (SAR) and the design of more effective cancer therapeutics (Jia et al., 2014).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with the compound.
Future Directions
This involves discussing potential future research directions or applications of the compound.
Please consult with a chemistry professional or refer to specific chemistry databases or literature for detailed information. Remember to always follow safety guidelines when handling chemical substances.
properties
IUPAC Name |
(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-20-15-6-3-12(4-7-15)14(11-19)9-13-5-8-16(21-2)10-17(13)18/h3-8,10,14,19H,9,11H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLANTIQFPPNBN-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=C(C=C(C=C2)OC)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CC2=C(C=C(C=C2)OC)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575595 | |
Record name | (2S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-OL | |
CAS RN |
917379-11-4 | |
Record name | (βS)-2-Bromo-4-methoxy-β-(4-methoxyphenyl)benzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917379-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.